An In-depth Technical Guide to 3-(2-Furyl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(2-Furyl)-3-phenylpropanoic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(2-Furyl)-3-phenylpropanoic acid, a molecule of significant interest at the intersection of biomass-derived chemical synthesis and medicinal chemistry. We delve into its core chemical properties, explore robust synthetic methodologies with mechanistic insights, provide a detailed protocol for its characterization using modern spectroscopic techniques, and discuss its established biological activities and future potential in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this promising chemical entity.
Introduction: A Molecule of Converging Scaffolds
3-(2-Furyl)-3-phenylpropanoic acid (Compound 2a ) is a carboxylic acid featuring a chiral center bearing both a phenyl and a furan ring. Its structure represents a compelling fusion of two privileged scaffolds in medicinal chemistry. The phenylpropanoic acid backbone is a core component of numerous therapeutic agents, including GPR40 agonists for the treatment of type 2 diabetes.[1] Concurrently, the furan ring, readily derived from biomass sources like furfural, is an integral part of many established drugs, highlighting its value as a bioisostere and a versatile synthetic handle.[2]
The strategic combination of these two moieties in a single molecule creates a unique chemical architecture with potential for novel biological interactions. This guide will elucidate the foundational chemistry of this compound, providing the technical basis for its synthesis, analysis, and exploration in therapeutic contexts.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 3-(Furan-2-yl)-3-phenylpropanoic acid | - |
| Molecular Formula | C₁₃H₁₂O₃ | - |
| Molecular Weight | 216.23 g/mol | - |
| Appearance | Light orange oil | [3] |
| CAS Number | 13955-03-6 | - |
Synthesis: Superelectrophilic Activation and Hydroarylation
The most effective synthesis of 3-(2-Furyl)-3-phenylpropanoic acid is achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid (also known as 2-furylacrylic acid).[3] This reaction proceeds via a Friedel-Crafts-type mechanism, leveraging superelectrophilic activation to drive the addition of benzene across the carbon-carbon double bond.
Mechanistic Rationale
The key to this transformation is the activation of the otherwise electron-rich furan-propenoic acid system to render it susceptible to nucleophilic attack by benzene. This is accomplished using either a strong Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), or a potent Lewis acid like aluminum chloride (AlCl₃).[3]
According to NMR and DFT studies, the acid catalyst engages in O,C-diprotonation of the starting material.[4] Protonation of the carbonyl oxygen and the furan ring creates a highly reactive, delocalized carbocationic species (a superelectrophile).[4][5] This potent electrophile is then readily attacked by the π-system of benzene to form the new carbon-carbon bond at the benzylic position, yielding the desired product after rearomatization and workup.
Caption: Superelectrophilic activation mechanism.
Optimized Experimental Protocol (AlCl₃ Catalysis)
The use of aluminum chloride provides a higher yield compared to triflic acid for this specific transformation.[3]
Workflow Diagram:
Caption: Step-by-step synthesis workflow.
Detailed Steps:
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Reaction Setup: To a stirred solution of 3-(furan-2-yl)propenoic acid (1.0 eq) in a ten-fold excess of benzene (which acts as both solvent and reagent), cool the mixture to 0-5 °C using an ice bath.
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Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: a slow, cooled addition prevents runaway exothermic reactions and potential side-product formation.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
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Workup and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum salts and protonates the carboxylate, making it extractable into an organic solvent.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Remove the solvent under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel to afford 3-(2-Furyl)-3-phenylpropanoic acid as a light orange oil (yield: ~65%).[3]
Spectroscopic Characterization: A Structural Fingerprint
Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of 3-(2-Furyl)-3-phenylpropanoic acid.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides definitive evidence of the structure's connectivity.
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δ 7.25–7.32 (m, 6H): This multiplet corresponds to the five protons of the phenyl ring and one of the furan protons (H5).
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δ 6.29 (dd, 1H, J = 3.0, 1.9 Hz): This doublet of doublets is characteristic of the furan proton at the H4 position.
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δ 6.06 (d, 1H, J = 3.0 Hz): This doublet corresponds to the furan proton at the H3 position.
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δ 4.54 (t, 1H, J = 7.7 Hz): This triplet represents the single methine proton (CH) at the chiral center, coupled to the two adjacent methylene protons.
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δ 3.15 (dd, 1H, J = 16.2, 7.7 Hz) & 2.94 (dd, 1H, J = 16.2, 7.7 Hz): These two distinct doublet of doublets signals represent the two diastereotopic protons of the methylene group (CH₂). They are chemically non-equivalent due to the adjacent chiral center.
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum confirms the carbon skeleton.
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δ 177.4: Carboxylic acid carbon (C=O).
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δ 156.0: Quaternary furan carbon attached to the chiral center (C2).
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δ 141.9, 141.0: Aromatic carbons (ipso-carbon of the phenyl ring and C5 of the furan).
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δ 128.8, 127.8, 127.3: Phenyl ring carbons (CH).
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δ 110.3, 106.0: Furan ring carbons (CH).
-
δ 41.1: Methine carbon (chiral center).
-
δ 39.5: Methylene carbon (CH₂).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
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~3030 cm⁻¹ (sharp): Aromatic and vinylic C-H stretching.
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~2950 cm⁻¹ (sharp): Aliphatic C-H stretching.
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~1698 cm⁻¹ (strong, sharp): This is a highly diagnostic peak for the C=O (carbonyl) stretch of the carboxylic acid.[3] The position slightly below 1710 cm⁻¹ is typical for conjugated or aryl-substituted acids.
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations from both the phenyl and furan rings.
Mass Spectrometry (MS)
While specific fragmentation data is not provided in the primary literature, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.
-
Expected [M+H]⁺: 217.0865 for C₁₃H₁₃O₃⁺.
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Expected Fragmentation: Key fragments would likely arise from the loss of the carboxyl group (-45 Da) and McLafferty rearrangement, providing further structural confirmation.
Biological Activity and Therapeutic Outlook
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated promising biological activity, establishing a foundation for further investigation in drug discovery programs.
Antimicrobial Properties
Studies have shown that 3-(2-Furyl)-3-phenylpropanoic acid and its derivatives exhibit significant antimicrobial activity. At a concentration of 64 µg/mL, these compounds show good inhibitory action against the yeast-like fungi Candida albicans.[2][4] Furthermore, they demonstrate suppressive activity against the bacteria Escherichia coli and Staphylococcus aureus.[2][3][5] This broad-spectrum activity suggests potential applications in the development of new anti-infective agents.
Potential in Drug Development
The structural motifs present in this compound are highly relevant to modern drug design.
-
Metabolic Disease: The phenylpropanoic acid scaffold is a known agonist of GPR40, a G protein-coupled receptor that has been pursued as a target for treating type 2 diabetes.[1]
-
Anti-inflammatory/Antiproliferative: Related cinnamic acid and phenylpropanoic acid derivatives have been explored as anti-inflammatory and antiproliferative agents.[6][7]
The combination of the furan and phenyl rings provides a lipophilic character that can be fine-tuned to optimize interactions with biological targets, while the carboxylic acid serves as a critical hydrogen bond donor/acceptor or a point for prodrug modification.
Caption: Relationship between the core scaffold and its potential applications.
Conclusion and Future Directions
3-(2-Furyl)-3-phenylpropanoic acid is more than a simple organic molecule; it is a versatile platform for chemical and therapeutic innovation. Its synthesis from biomass-derived precursors aligns with the principles of green chemistry, while its structure offers rich opportunities for medicinal chemistry exploration. The robust synthesis via superelectrophilic activation is well-characterized, and its spectroscopic profile is clearly defined, providing researchers with the necessary tools for its reliable preparation and identification.
Future research should focus on the synthesis of chiral variants to investigate the stereospecificity of its biological activities. Furthermore, derivatization of the carboxylic acid, furan, and phenyl rings will be crucial in developing structure-activity relationships (SAR) and optimizing the compound for specific therapeutic targets.
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Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
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Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Voskressensky, L.G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
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Mantu, D., et al. (2016). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. National Institutes of Health (NIH). Available at: [Link]
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